molecular formula C9H8BrFO2 B1603334 Methyl 5-bromo-2-fluoro-4-methylbenzoate CAS No. 478374-76-4

Methyl 5-bromo-2-fluoro-4-methylbenzoate

Cat. No. B1603334
M. Wt: 247.06 g/mol
InChI Key: HXRZJJNEXLYOBD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-4-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoate family, which is widely used in organic synthesis and medicinal chemistry. Methyl 5-bromo-2-fluoro-4-methylbenzoate has shown promising results in scientific studies, making it a subject of interest for researchers worldwide. In

Scientific Research Applications

Synthesis and Analytical Applications

  • Bifunctional Fluorescent Sensing : A study details the synthesis of a fluorescent sensor derived from processes including bromination and methylation, highlighting its efficiency in detecting 2,4,6-trinitrophenol (TNP) and acetate ions. This sensor exhibits high sensitivity with a detection limit achieving micromolar levels, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Ni et al., 2016).

Pharmacological Research

  • Development of Antitumor Agents : Research into fluorinated 2-(4-aminophenyl)benzothiazoles, synthesized through various modifications, shows potent cytotoxic activity in certain breast cell lines, indicating the compound's application in cancer research and potential therapeutic use (Hutchinson et al., 2001).

Material Science and Drug Development

  • Telescoping Process in Drug Discovery : A study illustrates the improvement of synthetic routes for key intermediates in drug discovery by introducing a telescoping process, which optimizes yield and purity, underscoring the significance of process chemistry innovations in accelerating medicinal research (Nishimura & Saitoh, 2016).

Environmental and Molecular Engineering

  • Detection of Aromatic Metabolites in Methanogenic Consortia : Investigating the degradation pathways of various halogenated compounds, a study provides insight into microbial processes for breaking down environmental pollutants, emphasizing the role of fluorinated compounds in understanding microbial metabolism and potential bioremediation applications (Londry & Fedorak, 1993).

properties

IUPAC Name

methyl 5-bromo-2-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRZJJNEXLYOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628995
Record name Methyl 5-bromo-2-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-fluoro-4-methylbenzoate

CAS RN

478374-76-4
Record name Methyl 5-bromo-2-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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